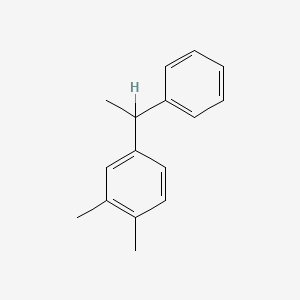

1,2-diméthyl-4-(1-phényléthyl)benzène

Vue d'ensemble

Description

Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, also known as Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.

The exact mass of the compound Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1,2-dimethyl-4-(1-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2-dimethyl-4-(1-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chromatography:

Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is utilized in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. It can be analyzed using reverse phase HPLC methods with a mobile phase composed of acetonitrile and water. This method is particularly effective for isolating impurities in preparative separations and is suitable for pharmacokinetic studies .

2. Synthesis of Specialty Chemicals:

This compound serves as a precursor in the production of specialty chemicals, including dyes and pigments. Research has demonstrated its effectiveness when used with catalysts like aluminum chloride in ionic liquids to synthesize phenyl-containing compounds . The catalytic performance of novel solid acid catalysts has been investigated for the alkylation of o-xylene and styrene, yielding high conversion rates .

3. Antimicrobial Properties:

Studies have indicated that compounds similar to Benzene, 1,2-dimethyl-4-(1-phenylethyl)- exhibit antimicrobial properties. This suggests potential applications in pharmaceuticals or agricultural chemicals where antimicrobial activity is beneficial.

Industrial Applications

1. Chemical Manufacturing:

In the chemical industry, Benzene, 1,2-dimethyl-4-(1-phenylethyl)- is employed as an intermediate for producing various chemical products. Its role as a precursor allows for the synthesis of more complex molecules used in consumer goods and industrial applications.

2. Environmental Studies:

Research into the environmental impact of alkylbenzenes has highlighted concerns regarding their toxicity and persistence in ecosystems. Understanding the behavior and degradation pathways of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- can inform regulatory measures and safety protocols in chemical manufacturing .

Case Studies

Case Study 1: HPLC Method Development

A study focused on optimizing HPLC methods for analyzing Benzene, 1,2-dimethyl-4-(1-phenylethyl)- demonstrated that varying the mobile phase composition significantly affects separation efficiency. The use of phosphoric acid instead of formic acid was found to enhance mass spectrometry compatibility .

Case Study 2: Catalytic Synthesis

In another investigation, researchers explored the catalytic synthesis of phenyl-containing compounds using Benzene, 1,2-dimethyl-4-(1-phenylethyl)- as a substrate. The results indicated that specific ionic liquids could improve reaction yields and selectivity compared to traditional solvents .

Activité Biologique

Benzene, 1,2-dimethyl-4-(1-phenylethyl)-, also known as 4-(1-phenylethyl)-m-xylene, is an aromatic hydrocarbon characterized by a benzene ring with two methyl groups and a phenylethyl substituent. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and industrial processes.

- Molecular Formula : C₁₆H₁₈

- Molecular Weight : 210.31 g/mol

- CAS Number : 6196-95-8

- IUPAC Name : 1,2-dimethyl-4-(1-phenylethyl)benzene

- XLogP3-AA : 4.9 (indicating high lipophilicity)

The biological activity of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- can be attributed to its structural features that allow it to interact with various biological targets. The compound can engage in π-π interactions due to its aromatic nature, which influences its reactivity and binding properties with proteins and other biomolecules.

Antimicrobial Activity

Research indicates that compounds related to Benzene, 1,2-dimethyl-4-(1-phenylethyl)- exhibit antimicrobial properties. For instance, studies have shown that similar aromatic compounds can inhibit the growth of certain bacteria and fungi through mechanisms involving disruption of cell membranes or interference with metabolic pathways .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects of related compounds on cancer cell lines. These effects are often dose-dependent and may involve apoptosis induction or cell cycle arrest. For example, derivatives of phenylethylbenzene have been investigated for their anticancer potential .

Toxicological Profile

The toxicological assessment of Benzene, 1,2-dimethyl-4-(1-phenylethyl)- reveals potential risks associated with exposure. In repeated dose studies on rats, adverse effects were observed at higher concentrations, including impacts on body weight and organ health . Notably, the compound was found to cause testicular atrophy in animal studies at specific dosage levels .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of phenylethyl derivatives against human cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity and selectivity towards cancer cells compared to normal cells. The study highlighted the potential for developing new anticancer agents based on this compound's framework .

Toxicity Assessment in Animal Models

In a comprehensive toxicity study, young SD rats were subjected to dermal application of phenylethyl alcohol solutions containing varying concentrations of related compounds. The findings showed dose-dependent neurotoxic effects at higher concentrations, emphasizing the need for careful handling and further investigation into the safety profile of these compounds .

Comparative Analysis

| Property | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | Related Compounds |

|---|---|---|

| Molecular Weight | 210.31 g/mol | Varies (typically between 180 - 220 g/mol) |

| Antimicrobial Activity | Moderate | High in some derivatives |

| Cytotoxicity | Dose-dependent | Varies; some show significant activity |

| Toxicological Concerns | Yes (neurotoxicity at high doses) | Common across many aromatic hydrocarbons |

Propriétés

IUPAC Name |

1,2-dimethyl-4-(1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-12-9-10-16(11-13(12)2)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWSNJAEMMOZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027616 | |

| Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with an aromatic odor; [Dixie Chemical MSDS] | |

| Record name | Phenyl xylyl ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.001 [mmHg] | |

| Record name | Phenyl xylyl ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6196-95-8, 58465-67-1 | |

| Record name | 1,2-Dimethyl-4-(1-phenylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl-1-(3,4-dimethyl)phenylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-4-(1-phenylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058465671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dimethyl-4-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-phenylethyl)-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-(3,4-XYLYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I150P0702M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.